
CPI-169 Racemat
Übersicht
Beschreibung
CPI-169 ist ein neuartiger und potenter niedermolekularer Inhibitor von Enhancer of Zeste Homolog 2 (EZH2), einer Histon-Lysin-Methyltransferase-Komponente des Polycomb-Repressionskomplexes 2 (PRC2). EZH2 ist an der Methylierung von Histon H3 an Lysin 27 (H3K27) beteiligt, was die Genexpression unterdrückt. Die Überexpression von EZH2 ist an der Tumorprogression und schlechter Prognose bei verschiedenen Krebsarten beteiligt .
Herstellungsmethoden
CPI-169 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Indol-basierten Struktur beinhalten. Der Syntheseweg umfasst die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Konfiguration und die funktionellen Gruppen zu erreichen. Die Verbindung wird typischerweise in einem Labor unter kontrollierten Bedingungen hergestellt, um Reinheit und Wirksamkeit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Hematological Malignancies
CPI-169 has shown promise in treating various hematological cancers, particularly:
- Diffuse Large B-Cell Lymphoma (DLBCL) : In preclinical models, CPI-169 demonstrated significant tumor growth inhibition in DLBCL xenografts, especially those harboring EZH2 mutations. The combination of CPI-169 with standard chemotherapy agents has been investigated to enhance therapeutic efficacy .
- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated CPI-169's effectiveness in AML treatment. The compound has been part of combination therapy strategies aimed at improving patient outcomes by targeting multiple pathways involved in leukemia progression .
Solid Tumors
CPI-169 is also being explored for its effects on solid tumors, such as:
- Prostate Cancer : Research indicates that CPI-169 can inhibit the growth and invasion of prostate cancer cells by modulating the expression of key regulatory proteins involved in tumor progression .
- Hepatocellular Carcinoma (HCC) : Recent studies have highlighted the synergistic effects of CPI-169 when combined with FGFR4 inhibitors. This combination therapy has shown potential in reducing HCC cell proliferation and enhancing apoptosis through the repression of YAP signaling pathways .
Case Study 1: Combination Therapy in DLBCL
A study involving CPI-169 combined with CHOP chemotherapy demonstrated complete regression in xenograft models of DLBCL. The results indicated that CPI-169 not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to chemotherapy, suggesting a beneficial role for this combination in clinical settings .
Case Study 2: Prostate Cancer Treatment
In prostate cancer models, treatment with CPI-169 led to significant reductions in tumor size and metastasis. The mechanism was linked to the reactivation of hepaCAM expression, which is crucial for inhibiting cancer cell invasion and migration .
Research Findings Summary
The following table summarizes key findings from recent studies on CPI-169:
Wirkmechanismus
Target of Action
CPI-169 racemate is a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase enzyme . EZH2 is a part of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene repression through methylation of histone H3 on lysine 27 (H3K27) .
Mode of Action
CPI-169 racemate interacts with EZH2 and inhibits its catalytic activity . It shows a dose-dependent inhibitory effect on cell viability and produces synergy anti-proliferative activity when used in combination with other compounds . It is selective versus EZH1 .
Biochemical Pathways
The inhibition of EZH2 by CPI-169 racemate leads to a decrease in cellular levels of H3K27me3 . This change triggers a sequence of downstream functional consequences of EZH2 inhibition .
Pharmacokinetics
Administered subcutaneously, CPI-169 racemate is well tolerated in mice with no observed toxic effect or body weight loss . The tumor growth inhibition (TGI) is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3 .
Result of Action
The action of CPI-169 racemate results in cell cycle arrest and apoptosis in a variety of cell lines . It suppresses cell growth in several cell lines .
Action Environment
The efficacy of CPI-169 racemate can be influenced by environmental factors such as the presence of other compounds. For instance, it produces synergy anti-proliferative activity when used in combination with ABT-199 . The compound’s action can also be influenced by the specific characteristics of the cell lines it is used on .
Biochemische Analyse
Biochemical Properties
CPI-169 Racemate interacts with the enzyme EZH2 and its variants EZH2 WT and EZH2 Y641N, as well as EZH1 . It inhibits the catalytic activity of PRC2, a protein complex that EZH2 is a part of . The nature of these interactions involves the inhibition of the enzymatic activity, leading to decreased levels of H3K27me3, a marker of EZH2 activity .
Cellular Effects
CPI-169 Racemate has been shown to have a dose-dependent inhibitory effect on cell viability in KARPAS-422 cells . It also suppresses cell growth in various NHL cell lines . The compound influences cell function by triggering cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of CPI-169 Racemate involves the inhibition of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27) . This results in changes in gene expression, as H3K27 methylation is a marker of gene repression .
Temporal Effects in Laboratory Settings
CPI-169 Racemate triggers a sequence of downstream functional consequences of EZH2 inhibition, whereby apoptosis is not induced before ten days of continuous target engagement .
Dosage Effects in Animal Models
In animal models, specifically mice bearing KARPAS-422 xenografts, CPI-169 Racemate administered subcutaneously at 200 mg/kg twice daily led to complete tumor regression . The tumor growth inhibition was proportional to the dose administered .
Metabolic Pathways
The metabolic pathways that CPI-169 Racemate is involved in are related to the methylation of histone H3 on lysine 27 (H3K27), a process regulated by the enzyme EZH2 .
Vorbereitungsmethoden
CPI-169 is synthesized through a series of chemical reactions involving the formation of its indole-based structure. The synthetic route includes the use of various reagents and catalysts to achieve the desired configuration and functional groups. The compound is typically prepared in a laboratory setting under controlled conditions to ensure purity and efficacy .
Analyse Chemischer Reaktionen
CPI-169 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: CPI-169 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Formen zu ergeben.
Substitution: CPI-169 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
CPI-169 ist Teil einer Familie von strukturell verwandten EZH2-Inhibitoren, darunter Verbindungen wie UNC1999 und GSK-343. Im Vergleich zu diesen Verbindungen ist CPI-169 hochspezifisch für EZH2 und zeigt eine potente inhibitorische Aktivität mit einem IC50-Wert von weniger als 1 nM. Es ist sowohl für in-vitro-Zellassays als auch für in-vivo-Studien geeignet. Die einzigartige Indol-basierte Struktur und die hohe Selektivität von CPI-169 machen es zu einem wertvollen Werkzeug für die Untersuchung der EZH2-Funktion und die Entwicklung gezielter Krebstherapien .
Biologische Aktivität
CPI-169 racemate is a potent small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a critical component of the polycomb repressive complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to inhibit histone methylation, particularly at lysine 27 on histone H3 (H3K27me3), which is often overexpressed in various malignancies. This article delves into the biological activity of CPI-169, detailing its mechanism of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.
CPI-169 functions as a competitive inhibitor of EZH2, effectively blocking its methyltransferase activity. This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes that are silenced in cancer cells. The compound exhibits high selectivity for EZH2 over other methyltransferases, with an IC50 value of approximately 0.24 nM for wild-type EZH2, and 0.51 nM for the Y641N mutant variant .
Pharmacokinetics
CPI-169 is administered subcutaneously and has demonstrated favorable pharmacokinetic properties. In preclinical studies involving mice, the compound was well-tolerated at doses of 200 mg/kg , showing no significant adverse effects or body weight loss . Importantly, it triggers apoptosis in cancer cells only after prolonged exposure (approximately ten days), indicating a delayed but effective response to treatment .
In Vitro Studies
In vitro experiments using KARPAS-422 lymphoma cells have shown that CPI-169 exhibits a dose-dependent inhibitory effect on cell viability. The compound also demonstrates synergistic anti-proliferative activity when combined with ABT-199, a BCL-2 inhibitor. Notably, CPI-169 suppresses cell growth in 16 out of 25 non-Hodgkin lymphoma (NHL) cell lines with a GI50 of less than 5 μM .
In Vivo Studies
In vivo studies further corroborate the efficacy of CPI-169. In mouse models bearing KARPAS-422 xenografts, administration of CPI-169 resulted in significant tumor regression and suppression of H3K27me3 levels without notable toxicity . The following table summarizes key findings from these studies:
Study Type | Model | Dose | Key Findings |
---|---|---|---|
In Vitro | KARPAS-422 Cells | Varies | Dose-dependent inhibition; synergy with ABT-199 |
In Vivo | Mouse Xenograft | 200 mg/kg | Tumor regression; no toxicity observed |
Case Studies
A notable case study involved the application of CPI-169 in treating diffuse large B-cell lymphoma (DLBCL). Patients exhibited marked reductions in tumor size following treatment with CPI-169, particularly those whose tumors harbored EZH2 mutations. This highlights the potential for personalized medicine approaches utilizing EZH2 inhibitors like CPI-169 for specific patient populations .
Eigenschaften
IUPAC Name |
1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101440 | |
Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450655-76-1 | |
Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.